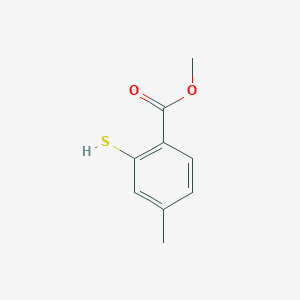
Methyl 2-mercapto-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-mercapto-4-methylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a mercapto group (-SH) and the hydrogen atom at the fourth position is replaced by a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-mercapto-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct thiolation of methyl 4-methylbenzoate using a thiolating agent such as thiourea or hydrogen sulfide. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to facilitate the thiolation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of methyl 2-sulfonyl-4-methylbenzoate.
Reduction: Formation of 2-mercapto-4-methylbenzyl alcohol.
Substitution: Formation of methyl 2-mercapto-4-nitrobenzoate or methyl 2-mercapto-4-bromobenzoate.
Scientific Research Applications
Methyl 2-mercapto-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl 2-mercapto-4-methylbenzoate exerts its effects is primarily through its reactive mercapto group. This group can form covalent bonds with various biomolecules, potentially altering their function. The compound may interact with enzymes, proteins, and other cellular components, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the mercapto and methyl groups, making it less reactive.
Methyl 4-methylbenzoate: Lacks the mercapto group, reducing its potential for biochemical interactions.
Methyl 2-mercaptobenzoate: Lacks the methyl group, which may affect its reactivity and solubility.
Uniqueness
Methyl 2-mercapto-4-methylbenzoate is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
methyl 4-methyl-2-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(8(12)5-6)9(10)11-2/h3-5,12H,1-2H3 |
InChI Key |
PSHWYCLXZVNVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















